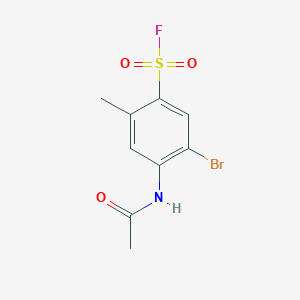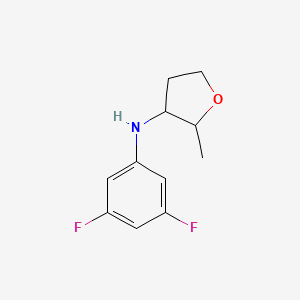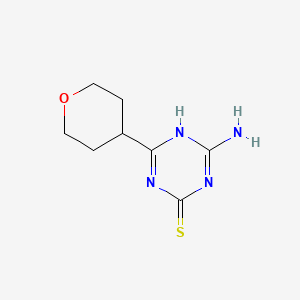![molecular formula C11H13F2N B13235862 N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13235862.png)
N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine is an organic compound with the molecular formula C11H13F2N It is characterized by the presence of a cyclopropane ring attached to an amine group, with a 2,5-difluorophenyl group attached to the ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-difluorophenylacetic acid.
Formation of Intermediate: The acid is then converted to its corresponding acid chloride using thionyl chloride.
Cyclopropanation: The acid chloride is reacted with diazomethane to form the cyclopropane ring.
Amine Introduction: Finally, the cyclopropane intermediate is treated with ammonia or an amine source to introduce the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and the difluorophenyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(2,4-Difluorophenyl)ethyl]cyclopropanamine
- N-[1-(3,5-Difluorophenyl)ethyl]cyclopropanamine
- N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine
Uniqueness
N-[1-(2,5-Difluorophenyl)ethyl]cyclopropanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different substitution patterns.
Propriétés
Formule moléculaire |
C11H13F2N |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
N-[1-(2,5-difluorophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H13F2N/c1-7(14-9-3-4-9)10-6-8(12)2-5-11(10)13/h2,5-7,9,14H,3-4H2,1H3 |
Clé InChI |
BHDGVQKAAKACFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)F)F)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


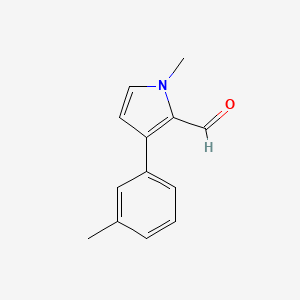
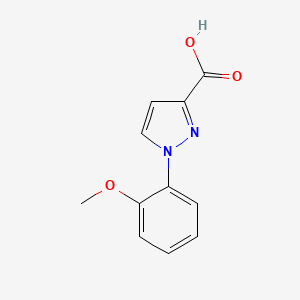
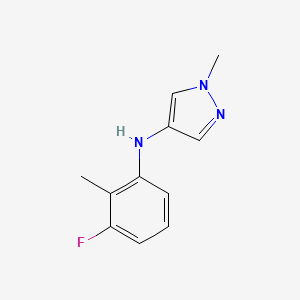

![4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile](/img/structure/B13235800.png)

![3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13235809.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid](/img/structure/B13235814.png)

